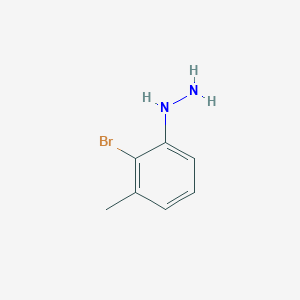

(2-Bromo-3-methylphenyl)hydrazine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2-bromo-3-methylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-3-2-4-6(10-9)7(5)8/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJIPDPQNHFSJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 Methylphenyl Hydrazine

Established Synthetic Routes to Aromatic Hydrazines

The preparation of aromatic hydrazines is a cornerstone of synthetic organic chemistry, providing crucial intermediates for the synthesis of pharmaceuticals and other fine chemicals. Two principal methods are recognized for this purpose: reductive amination pathways and, more commonly, protocols involving diazotization and subsequent reduction.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.orgmasterorganicchemistry.com In the context of hydrazine (B178648) chemistry, this method is highly effective for synthesizing N-alkylhydrazine derivatives. organic-chemistry.org The reaction can be carried out in a one-pot manner using a variety of reducing agents, such as α-picoline-borane or sodium cyanoborohydride (NaBH3CN), which can selectively reduce the imine in the presence of the carbonyl group. organic-chemistry.orgmasterorganicchemistry.com

While versatile, this pathway is generally employed for the alkylation of an existing hydrazine moiety rather than for the de novo synthesis of the aromatic hydrazine N-N bond from an aniline. However, innovative catalytic systems have been developed where hydrazine hydrate can serve as both the nitrogen and hydrogen source in the reductive amination of aldehydes and ketones to produce primary amines. rsc.org

Diazotization and Reduction Protocols

The most prevalent and historically significant method for preparing aromatic hydrazines involves the diazotization of a primary aromatic amine followed by the reduction of the resulting diazonium salt. organic-chemistry.orgwikipedia.org This two-step sequence is a reliable route to a wide array of substituted arylhydrazines.

The process begins with the treatment of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). organic-chemistry.org This reaction converts the amino group into a diazonium salt functionality (-N₂⁺). These diazonium intermediates are highly reactive and are generally used immediately in the next step without isolation. researchgate.net

The subsequent reduction of the diazonium salt to the corresponding hydrazine is the critical step. Various reducing agents can be employed for this transformation.

Sodium Sulfite/Bisulfite : This is a classic and widely used method where the diazonium salt solution is added to a solution of sodium sulfite. orgsyn.org The reaction proceeds through an intermediate diazosulfonate, which is then reduced and hydrolyzed upon heating in an acidic medium to yield the hydrazine hydrochloride salt.

Tin(II) Chloride (Stannous Chloride) : The reduction of diazonium salts using tin(II) chloride in concentrated hydrochloric acid is another well-established protocol. google.com This method is effective for synthesizing various 5-substituted tryptamines, which are important in pharmaceutical chemistry. google.com

Triphenylphosphine : A more recent method involves the use of triphenylphosphine as the reducing agent. google.com The diazonium salt is added to a solution of triphenylphosphine in methanol, followed by hydrolysis to yield the aryl hydrazine. google.com

This diazotization-reduction sequence is the standard and most direct route for converting substituted anilines into their corresponding hydrazine derivatives.

Precursor Chemistry and Starting Materials for (2-Bromo-3-methylphenyl)hydrazine Synthesis

The synthesis of the target compound, this compound, begins with a readily available substituted aniline precursor and utilizes key reagents to effect the desired transformation.

Preparation from Substituted Anilines (e.g., 2-Bromo-3-methylaniline)

The primary starting material for the synthesis of this compound is 2-Bromo-3-methylaniline. sigmaaldrich.comchemicalbook.comambeed.com This compound provides the necessary aromatic core with the correct substitution pattern. The synthetic strategy mirrors the general diazotization and reduction protocol described previously.

The synthesis proceeds as follows:

Diazotization : 2-Bromo-3-methylaniline is dissolved in a strong acid, such as concentrated hydrochloric acid, and cooled to a temperature below 5°C. An aqueous solution of sodium nitrite is then added slowly, maintaining the low temperature, to form the intermediate (2-Bromo-3-methylphenyl)diazonium chloride. patsnap.comgoogle.com

Reduction : The freshly prepared diazonium salt solution is then added to a reducing agent. For instance, in a process analogous to the synthesis of 2-bromophenylhydrazine, the diazonium salt can be reduced using sodium sulfite or sodium metabisulfite. patsnap.com The reaction mixture is then typically heated in the presence of acid to hydrolyze the intermediate and form the hydrochloride salt of this compound. patsnap.com

Isolation : The final product is often isolated as its hydrochloride salt, this compound hydrochloride, by filtration after cooling the reaction mixture. google.com

This pathway is a direct application of the well-established Sandmeyer-type reaction sequence for converting anilines to hydrazines.

Utilization of Hydrazine Hydrate in Synthesis

Hydrazine hydrate (N₂H₄·H₂O) is a fundamental chemical raw material with broad applications in the chemical industry, including pharmaceuticals, agrochemicals, and as a high-energy fuel. eschemy.com It is a colorless liquid with a strong ammonia-like odor and acts as a potent reducing agent. eschemy.comresearchgate.net

In organic synthesis, hydrazine hydrate is famously used in the Wolff-Kishner reduction to deoxygenate ketones and aldehydes to their corresponding alkanes. wikipedia.org It is also a common reducing agent for various functional groups, including the cleavage of azo compounds to form primary amines. dergipark.org.tracs.org While it is the parent compound of the hydrazine family, in the synthesis of this compound via the diazotization of 2-bromo-3-methylaniline, hydrazine hydrate does not serve as a direct reactant. Instead, the hydrazine moiety is constructed directly from the amine group of the aniline precursor. Nonetheless, the broad utility of hydrazine hydrate in synthetic chemistry underscores its importance in the production of nitrogen-containing compounds. researchgate.net

Optimization of Reaction Conditions and Yields

While specific, detailed optimization studies for the synthesis of this compound are not extensively documented in publicly available literature, the principles of optimizing this reaction can be inferred from analogous preparations, such as that of 2-bromophenylhydrazine. The key to optimization lies in the careful control of reaction parameters, including the choice of reducing agent, temperature, and pH, to maximize product yield and purity while minimizing reaction time. google.comscielo.br

A patent for the preparation of 2-bromophenylhydrazine highlights a significant improvement over traditional methods. The conventional synthesis, which uses 2-bromoaniline as a starting material, often suffers from long reaction times and yields in the range of 63-72%. patsnap.com An optimized process was developed using sodium pyrosulfite (sodium metabisulfite) as the reductant under controlled temperature and pH conditions. google.com

The interactive table below summarizes the comparison between a conventional and an optimized method for a closely related synthesis, which provides a model for optimizing the preparation of this compound.

| Parameter | Conventional Method | Optimized Method | Rationale for Optimization |

| Starting Material | 2-Bromoaniline | 2-Bromoaniline | Not Applicable |

| Reducing Agent | Sodium Sulfite | Sodium Pyrosulfite | Sodium pyrosulfite proved more efficient, leading to a significant reduction in reaction time. |

| Reduction Temp. | Not specified | 10-35 °C | Controlled temperature ensures optimal reaction rate and minimizes side product formation. |

| Reduction pH | Not specified | 7-9 | Maintaining a neutral to slightly basic pH during the reduction step is critical for efficiency. |

| Reaction Time | Long (several hours) | ~30 minutes | The optimized conditions drastically shorten the required reaction time. |

| Product Purity | Not specified | >98% | Controlled conditions lead to a cleaner reaction and a higher purity product. |

| Yield | 63-72% | Not explicitly stated, but implied improvement | The combination of factors leads to a more efficient conversion and likely a higher yield. |

Data adapted from patents describing the synthesis of 2-bromophenylhydrazine, serving as a model for the target compound. patsnap.comgoogle.com

By applying these principles—selecting a more efficient reducing agent like sodium pyrosulfite and carefully controlling the temperature and pH during the reduction step—the synthesis of this compound from 2-bromo-3-methylaniline can be significantly improved in terms of reaction time and product purity.

Chemical Reactivity and Transformation Pathways of 2 Bromo 3 Methylphenyl Hydrazine

Fundamental Reaction Types of Aromatic Hydrazines

Aromatic hydrazines, including (2-Bromo-3-methylphenyl)hydrazine, exhibit a dual reactivity profile. The hydrazine (B178648) group typically acts as a potent nucleophile, while the aromatic ring can participate in substitution reactions.

The primary chemical characteristic of the hydrazine group is its nucleophilicity, which originates from the lone pair of electrons on the terminal nitrogen atom. This allows it to readily attack electron-deficient centers. The nucleophilicity of hydrazine is notably stronger than that of ammonia (B1221849), a phenomenon often described as the "alpha-effect," which refers to the enhanced reactivity of a nucleophile that has an adjacent atom with a lone pair of electrons. stackexchange.com

The reactivity of the hydrazine can be influenced by several factors. The solvent medium plays a critical role; protic solvents like water can form hydrogen bonds with the hydrazine, reducing its nucleophilicity compared to aprotic solvents such as acetonitrile. stackexchange.comnih.govresearchgate.net Furthermore, substituents on the phenyl ring modulate the electron density of the hydrazine group. In this compound, the bromine atom acts as an electron-withdrawing group through induction, which tends to decrease nucleophilicity. Conversely, the methyl group is weakly electron-donating, slightly enhancing reactivity. Studies have shown that methyl groups can increase the reactivity at the α-position of hydrazines while decreasing it at the β-position. researchgate.net

Table 1: Comparison of Nucleophilicity Parameters (N) for Hydrazine and Ammonia

| Nucleophile | N Parameter in H₂O (protic) | N Parameter in MeCN (aprotic) |

|---|---|---|

| Hydrazine (N₂H₄) | 13.46 | 16.45 |

| Ammonia (NH₃) | 9.48 | 11.39 |

Data sourced from Mayr nucleophilicity parameters, indicating that higher values correspond to greater nucleophilicity. stackexchange.com

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the existing substituents. The bromo group is a deactivating, ortho-, para-director, while the methyl group is an activating, ortho-, para-director. Their combined influence directs incoming electrophiles to specific positions on the ring.

Additionally, the bromine atom itself can be a site of reactivity. While nucleophilic aromatic substitution of aryl bromides is generally difficult, it can occur under specific conditions, particularly if the ring is activated by other strongly electron-withdrawing groups.

Condensation Reactions with Carbonyl Compounds

One of the most fundamental and widely utilized reactions of this compound is its condensation with carbonyl compounds. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond, yielding a hydrazone derivative. youtube.comresearchgate.net

This compound readily reacts with a wide array of aldehydes to form the corresponding aldehyde (2-bromo-3-methylphenyl)hydrazones. This transformation is versatile and can be achieved under various conditions, including traditional heating in a solvent like ethanol, microwave irradiation, or even solvent-free mechanochemical methods like ball-milling. researchgate.netresearchgate.netnih.gov The reaction's efficiency can sometimes be enhanced with an acid catalyst. researchgate.net

Table 2: Examples of Condensation Reactions with Aldehydes

| Hydrazine Reactant | Aldehyde Reactant | Reaction Conditions | Product Type |

|---|---|---|---|

| Phenylhydrazine (B124118) | Aromatic Aldehydes | BF₃@K10 catalyst, microwave or heat | Aldehyde Phenylhydrazone |

| Protected Hydrazines | (Hetero)aryl Aldehydes | Ball-milling, solvent-free | Protected Hydrazone |

| 2-Hydrazinylbenzo[d]oxazole | Aromatic Aldehydes | Alcohol solvent | Schiff Base (Hydrazone) |

| Arylhydrazines | Electron-deficient Aldehydes | H₂O/CH₂Cl₂ at room temperature, catalyst-free | Arylhydrazone |

This table summarizes findings from various studies on hydrazone synthesis. researchgate.netresearchgate.netroyalsocietypublishing.org

In a similar fashion, this compound undergoes condensation with ketones to produce ketonic hydrazone derivatives. The general mechanism is identical to the reaction with aldehydes. researchgate.netresearchgate.net These ketone-derived hydrazones are not only stable compounds in their own right but also serve as key intermediates in further transformations. A prominent example is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base (like KOH) at high temperatures to reduce the original carbonyl group completely to a methylene (B1212753) (CH₂) group, releasing nitrogen gas in the process. libretexts.org

Table 3: Examples of Condensation Reactions with Ketones

| Hydrazine Reactant | Ketone Reactant | Reaction Conditions | Product Type / Subsequent Reaction |

|---|---|---|---|

| Hydrazine (H₂NNH₂) | General Ketones | Formation of hydrazone intermediate | Wolff-Kishner Reduction to Alkane |

| Protected Hydrazines | Cyclic or Acyclic Ketones | Ball-milling, solvent-free | Protected Hydrazone |

| Hydrazides | Ketones | Synthesis of pharmacologically active compounds | Hydrazone Derivatives |

| Phenylhydrazine | Ethyl Pyruvate | Condensation to form hydrazone | Fischer Indole (B1671886) Synthesis Intermediate |

This table illustrates the versatility of ketone-hydrazine condensation reactions. researchgate.netresearchgate.netlibretexts.orggoogle.com

Cyclization Reactions for Heterocyclic Ring Formation

The true synthetic utility of this compound is fully realized in its application as a building block for heterocyclic rings. The hydrazones formed from its condensation with carbonyls are pivotal precursors for a variety of cyclization reactions. uobaghdad.edu.iq

The most renowned of these is the Fischer indole synthesis . In this reaction, the (2-bromo-3-methylphenyl)hydrazone of an appropriate aldehyde or ketone is treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or protonic acids. google.com This induces an intramolecular rearrangement and cyclization to produce a substituted indole ring system, which is a core structure in many pharmaceuticals and biologically active compounds. google.com

Beyond indoles, hydrazone derivatives of this compound can be used to construct other important heterocyclic frameworks. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of five-membered rings like pyrazoles and pyrazolones. nih.govresearchgate.netuobaghdad.edu.iq

Table 4: Examples of Cyclization Reactions Leading to Heterocycles

| Starting Hydrazine/Hydrazone | Reagent(s) | Resulting Heterocyclic System |

|---|---|---|

| Phenylhydrazone | Acid catalyst (e.g., PPA, H₂SO₄) | Indole |

| Phenylhydrazine | Diethyl Malonate, followed by cyclization | Pyrazolidine-dione derivative |

| Hydrazone | Chloroacetic Acid | Oxazolidinone |

| Hydrazine Hydrate / Ethyl Acetoacetate | Aldehyde / Malononitrile | Pyranopyrazole |

This table highlights key cyclization pathways utilizing hydrazine derivatives. researchgate.netgoogle.comuobaghdad.edu.iqchemmethod.com

Applications in Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely utilized method for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. mdpi.com For this compound, this process is initiated by condensation with a carbonyl compound to form a phenylhydrazone intermediate. This intermediate then tautomerizes to an enamine, which, after protonation, undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgbyjus.com The subsequent loss of ammonia and aromatization leads to the final indole product. wikipedia.org

The substitution pattern on the phenyl ring of this compound directs the cyclization. Due to the presence of the methyl group at the 3-position and the bromo group at the 2-position, cyclization with an unsymmetrical ketone can potentially lead to two regioisomeric indoles. The reaction typically proceeds to yield the thermodynamically more stable aromatic indole. wikipedia.org The choice of acid catalyst, which can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃, is crucial for the reaction's success. wikipedia.orgmdpi.com

A notable variation is the Buchwald modification, which allows for the synthesis of the necessary N-arylhydrazone intermediate via a palladium-catalyzed cross-coupling of an aryl bromide and a hydrazone. wikipedia.org This expands the scope and utility of the Fischer indole synthesis.

Table 1: Examples of Fischer Indole Synthesis with this compound

| Carbonyl Reactant | Catalyst | Product |

| Acetone | Polyphosphoric Acid | 8-Bromo-7-methyl-2-methylindole |

| Cyclohexanone | Acetic Acid/HCl | 10-Bromo-9-methyl-1,2,3,4-tetrahydrocarbazole |

| Pyruvic Acid | H₂SO₄ | 8-Bromo-7-methylindole-2-carboxylic acid |

Pyrazole (B372694) Ring Formation via Condensation Reactions

This compound is a key precursor for the synthesis of pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. youtube.comnih.gov The most common method is the Knorr pyrazole synthesis, which involves the condensation reaction of a hydrazine with a 1,3-dicarbonyl compound. youtube.com

The reaction proceeds by the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring. youtube.com The use of this compound results in the formation of N-arylpyrazoles, where the (2-Bromo-3-methylphenyl) group is attached to one of the nitrogen atoms of the pyrazole ring. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. nih.gov

Table 2: Pyrazole Synthesis via Condensation with this compound

| 1,3-Dicarbonyl Compound | Conditions | Product |

| Acetylacetone | Acetic Acid, Reflux | 1-(2-Bromo-3-methylphenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl Acetoacetate | Ethanol, Reflux | 1-(2-Bromo-3-methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one |

| Dibenzoylmethane | Acetic Acid, Reflux | 1-(2-Bromo-3-methylphenyl)-3,5-diphenyl-1H-pyrazole |

Triazole Ring Formation and Related Cyclizations

Substituted 1,2,4-triazoles can be synthesized from this compound through several established routes. organic-chemistry.orgresearchgate.net Triazoles are five-membered heterocycles with three nitrogen atoms. nih.gov

One common method involves the reaction of the hydrazine with formamide (B127407) under microwave irradiation, which provides a catalyst-free route to 1-substituted-1,2,4-triazoles. organic-chemistry.org Another approach is the Einhorn–Brunner reaction, which involves the condensation of a hydrazine with diacylamines in the presence of a weak acid. researchgate.net Furthermore, reacting this compound with aryl isothiocyanates yields thiosemicarbazides, which can then be cyclized to form mercapto-triazoles. scispace.comijrpr.com These reactions showcase the versatility of the hydrazine moiety in forming the core triazole structure.

Table 3: Synthesis of 1,2,4-Triazoles from this compound

| Reagent(s) | Method | Product |

| Formamide | Microwave Irradiation | 1-(2-Bromo-3-methylphenyl)-1H-1,2,4-triazole |

| Phenyl Isothiocyanate, then NaOH | Thiosemicarbazide cyclization | 4-(2-Bromo-3-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| N-Formylbenzamide | Einhorn-Brunner Reaction | 1-(2-Bromo-3-methylphenyl)-5-phenyl-1H-1,2,4-triazole |

Synthesis of Other Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of a variety of other nitrogen-containing heterocycles. researchgate.netfrontiersin.org For instance, six-membered heterocycles like pyrazines can be formed through dehydrogenative annulation reactions with diamines and ketones, though the direct involvement of the hydrazine would follow different pathways. nih.gov More directly, reactions that form pyridazines, which are six-membered rings with two adjacent nitrogen atoms, can utilize hydrazine derivatives. The versatility of the hydrazine group allows for its incorporation into various ring systems, making it a valuable synthon in heterocyclic chemistry. nih.gov

Oxidation Reactions of this compound

The hydrazine functional group in this compound is susceptible to oxidation. Treatment with common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide can lead to the formation of the corresponding azo compound, (2-Bromo-3-methylphenyl)diazene. This reaction involves the removal of two hydrogen atoms from the hydrazine moiety to form a nitrogen-nitrogen double bond. The resulting azo compounds are themselves useful intermediates in organic synthesis.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on the phenyl ring of this compound provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

The bromo substituent makes the compound a suitable substrate for palladium-catalyzed C-N bond formation reactions, such as the Buchwald-Hartwig amination. chemspider.comresearchgate.net In a typical reaction, this compound can be coupled with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., BINAP or SPhos), and a base (e.g., NaOtBu). chemspider.comresearchgate.net This reaction would substitute the bromine atom with an amino group, yielding a di-substituted phenylenediamine derivative. This powerful reaction significantly enhances the molecular complexity and provides access to a wide range of functionalized aromatic compounds.

Table 4: Buchwald-Hartwig Amination with this compound

| Coupling Partner | Catalyst/Ligand | Base | Product |

| Aniline | Pd(OAc)₂ / BINAP | NaOtBu | N1-(3-Methyl-2-(hydrazineyl)phenyl)benzene-1,2-diamine |

| Morpholine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-(2-Hydrazinyl-3-methylphenyl)morpholine |

| Cyclohexylamine | Pd(dba)₂ / XPhos | Cs₂CO₃ | N-(2-Hydrazinyl-3-methylphenyl)cyclohexan-1-amine |

Potential in Carbon-Carbon Cross-Coupling Strategies

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the utilization of this compound in carbon-carbon cross-coupling strategies. While palladium- and copper-catalyzed cross-coupling reactions are well-established methods for forming carbon-carbon bonds with a wide variety of substrates, including aryl bromides, no documented examples specifically employing this compound in these transformations were found. acs.orgnih.govnih.govrsc.orgyoutube.comuzh.chnih.govusda.govnih.gov

The general principles of carbon-carbon cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involve the catalyzed reaction of an organometallic reagent with an organic halide. youtube.com The bromo-substituted aromatic ring of this compound would theoretically make it a suitable candidate as the organic halide component in such reactions. However, the presence of the hydrazine functional group (-NHNH2) could potentially complicate these reactions. Hydrazine moieties can act as ligands for the metal catalyst or undergo side reactions, which may inhibit the desired cross-coupling pathway.

Further research would be necessary to explore the viability of this compound as a substrate in carbon-carbon cross-coupling reactions. This would involve screening various catalysts, ligands, bases, and reaction conditions to determine if the desired carbon-carbon bond formation can be achieved selectively and in synthetically useful yields, without interference from the hydrazine group.

Derivatization Strategies and Synthesis of Novel Chemical Entities from 2 Bromo 3 Methylphenyl Hydrazine

Design and Synthesis of Advanced Hydrazone Scaffolds

A fundamental derivatization of (2-Bromo-3-methylphenyl)hydrazine involves its condensation with aldehydes and ketones to form hydrazones. nih.govnih.gov This reaction, which creates a characteristic C=N-N linkage, is a cornerstone of combinatorial chemistry, allowing for the generation of large libraries of compounds from readily available starting materials. nih.gov The reaction is typically carried out by refluxing the hydrazine (B178648) and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. acs.org

The resulting N-((2-Bromo-3-methylphenyl)imino) derivatives can be further modified, showcasing the utility of hydrazones as key intermediates. The diverse range of commercially available aldehydes and ketones enables the synthesis of a wide variety of hydrazone scaffolds with tailored electronic and steric properties.

| Starting Material | Reagent | Product |

| This compound | Substituted Aldehyde/Ketone | (2-Bromo-3-methylphenyl)hydrazone derivative |

Construction of Substituted Pyrazole (B372694) Frameworks

This compound is a key precursor for the synthesis of substituted pyrazoles, a class of five-membered heterocyclic compounds with significant biological and industrial importance. dergipark.org.trchim.itnih.govmdpi.commdpi.com The most common method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process first described by Knorr. nih.govmdpi.commdpi.com

In this reaction, the this compound acts as a bidentate nucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. nih.govmdpi.com The reaction typically proceeds in a stepwise manner, involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. dergipark.org.trmdpi.com The substitution pattern on the final pyrazole is determined by the specific 1,3-dicarbonyl compound used. For example, the reaction with an unsymmetrical diketone can lead to the formation of two regioisomers. nih.govmdpi.commdpi.com

| Starting Material | Reagent | Product |

| This compound | 1,3-Diketone | 1-(2-Bromo-3-methylphenyl)-substituted pyrazole |

| This compound | α,β-Unsaturated Ketone | 1-(2-Bromo-3-methylphenyl)-substituted pyrazoline (can be oxidized to pyrazole) |

Elaboration into Substituted Triazole Architectures

The synthesis of substituted triazoles from this compound offers another avenue for creating complex heterocyclic systems. Both 1,2,3-triazoles and 1,2,4-triazoles can be accessed through multi-step synthetic sequences.

The construction of 1,2,3-triazoles can be achieved via the Huisgen 1,3-dipolar cycloaddition. irjet.net This involves the in-situ generation of an azide (B81097) from the hydrazine, which then reacts with an alkyne to form the triazole ring. This reaction is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I).

The synthesis of 1,2,4-triazoles often involves the reaction of the hydrazine with a variety of reagents, such as acyl chlorides or carbon disulfide, to form an intermediate that can then be cyclized. irjet.netchemistryjournal.net For instance, reaction with an acid hydrazide and subsequent cyclization can yield a 3,4,5-trisubstituted-4H-1,2,4-triazole.

| Starting Material | Reagents | Product |

| This compound | 1. Nitrous Acid 2. Alkyne | 1-(2-Bromo-3-methylphenyl)-substituted 1,2,3-triazole |

| This compound | 1. Acyl Chloride 2. Dehydrating Agent | Substituted 1,2,4-triazole |

Generation of Other Complex Aromatic and Heteroaromatic Scaffolds

The synthetic potential of this compound extends beyond the formation of hydrazones, pyrazoles, and triazoles. The bromine atom on the phenyl ring is a key functional group that allows for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions.

Reactions such as the Suzuki, Heck, and Sonogashira couplings enable the introduction of new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing position. nih.gov For example, a Suzuki coupling with an arylboronic acid can be used to synthesize biaryl compounds, significantly increasing the molecular complexity. nih.gov These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, allowing for the late-stage functionalization of molecules derived from this compound.

| Reaction Type | Reagents | Product |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 2-Aryl-3-methylphenylhydrazine derivative |

| Heck Coupling | Alkene, Palladium catalyst, Base | 2-Alkenyl-3-methylphenylhydrazine derivative |

| Sonogashira Coupling | Terminal alkyne, Palladium catalyst, Copper co-catalyst, Base | 2-Alkynyl-3-methylphenylhydrazine derivative |

Development of Polyfunctionalized Derivatives

The true synthetic power of this compound lies in the ability to combine the various derivatization strategies to create polyfunctionalized molecules. By strategically manipulating the different reactive sites, chemists can construct highly complex and diverse molecular architectures.

A common approach involves first derivatizing the hydrazine moiety, for example, by forming a pyrazole ring. The resulting 1-(2-bromo-3-methylphenyl)pyrazole can then undergo a cross-coupling reaction at the bromine position to introduce an additional substituent. This sequential approach allows for precise control over the final structure of the molecule. This methodology is invaluable for creating libraries of compounds for screening in drug discovery and materials science research.

| Step 1: Heterocycle Formation | Step 2: Cross-Coupling | Final Product |

| This compound + 1,3-Diketone → 1-(2-Bromo-3-methylphenyl)pyrazole | 1-(2-Bromo-3-methylphenyl)pyrazole + Arylboronic acid (Suzuki Coupling) | 1-(2-Aryl-3-methylphenyl)pyrazole |

| This compound + Aldehyde → Hydrazone | Hydrazone + Alkene (Heck Coupling) | Hydrazone with alkenyl substituent on the phenyl ring |

Spectroscopic and Computational Elucidation of Molecular Structure and Properties of 2 Bromo 3 Methylphenyl Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal intensities, the connectivity and spatial arrangement of atoms can be deduced. For (2-Bromo-3-methylphenyl)hydrazine, NMR analysis provides specific insights into the substitution pattern on the aromatic ring and the conformation of the hydrazine (B178648) moiety.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the hydrazine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo and methyl substituents. The bromine atom, being an electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a lower field. Conversely, the methyl group is electron-donating, leading to a shielding effect on nearby protons.

The aromatic region is anticipated to show three signals for the three protons on the phenyl ring. The proton at position 6 (ortho to the bromine) would likely appear as a doublet of doublets due to coupling with the protons at positions 4 and 5. The protons at positions 4 and 5 would also appear as multiplets. The methyl group protons are expected to produce a singlet in the upfield region, typically around 2.3 ppm. The hydrazine group (–NHNH₂) protons will appear as two distinct signals, often broad, which can exchange with deuterium (B1214612) upon the addition of D₂O. The chemical shifts for these protons can vary depending on the solvent and concentration.

Hypothetical ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H4 | ~7.10 | dd | J = 7.8, 1.5 |

| Ar-H5 | ~6.85 | t | J = 7.8 |

| Ar-H6 | ~7.30 | dd | J = 7.8, 1.5 |

| CH₃ | ~2.35 | s | - |

| NH | ~5.5 (broad) | s | - |

| NH₂ | ~3.8 (broad) | s | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the aromatic carbons, in addition to the signal for the methyl carbon. The carbon atom attached to the bromine (C-2) will be significantly influenced by the heavy atom effect and its chemical shift will be downfield. The carbon attached to the hydrazine group (C-1) will also be downfield due to the electronegativity of the nitrogen atoms. The methyl group's carbon will appear in the upfield region.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~148.0 |

| C-2 | ~115.0 |

| C-3 | ~138.0 |

| C-4 | ~128.0 |

| C-5 | ~120.0 |

| C-6 | ~130.0 |

| CH₃ | ~20.5 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. Cross-peaks would be expected between H-4 and H-5, and between H-5 and H-6, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of C-4 to H-4, C-5 to H-5, C-6 to H-6, and the methyl carbon to its corresponding protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H, C-H, C=C aromatic, and C-Br stretching and bending vibrations. The N-H stretching vibrations of the hydrazine group typically appear as two or more bands in the region of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will produce several bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Hypothetical FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H stretching (hydrazine) | 3200 - 3400 |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching (methyl) | 2850 - 2960 |

| C=C aromatic ring stretching | 1450 - 1600 |

| N-H bending | 1580 - 1650 |

| C-N stretching | 1250 - 1350 |

| C-Br stretching | 500 - 600 |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, liquid).

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong dipole moment changes lead to intense FTIR signals, strong polarizability changes result in intense Raman signals. For this compound, the symmetric vibrations of the aromatic ring and the C-Br stretch are expected to be prominent in the Raman spectrum. The symmetric C=C stretching of the phenyl ring would likely give a strong signal around 1600 cm⁻¹. The C-Br stretching vibration would also be easily observable. Raman spectroscopy can be particularly useful for studying this compound in aqueous solutions, where the water signals can overwhelm the FTIR spectrum in certain regions.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

For instance, studies on various substituted phenylhydrazones have shown absorption maxima in the UV region, typically between 355-385 nm. nih.gov The exact position and intensity of these absorption bands are influenced by the nature and position of substituents on the phenyl ring. The bromine atom and the methyl group in this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted phenylhydrazine (B124118), due to their electronic effects on the chromophore.

Theoretical studies on similar molecules, such as 3-bromo-2-hydroxypyridine, using time-dependent density functional theory (TD-DFT) have been employed to predict electronic transitions. For this molecule, an intense electronic transition was calculated at approximately 260 nm. nih.gov Analogous calculations for this compound would be necessary to determine its precise absorption characteristics.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound (C₇H₉BrN₂), the molecular weight is 201.06 g/mol .

The mass spectrum of a bromo-substituted compound is distinguished by the characteristic isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of this compound under electron impact would likely proceed through several key pathways common to hydrazines and aromatic halogenated compounds:

α-cleavage: This is a characteristic fragmentation for amines and hydrazines, involving the cleavage of a bond adjacent to the nitrogen atom. researchgate.net

Loss of the hydrazine moiety: Fragmentation could involve the cleavage of the C-N bond, leading to the loss of the N₂H₃ radical.

Loss of bromine: Cleavage of the C-Br bond would result in a fragment ion without the bromine atom.

Ring fragmentation: The aromatic ring can also undergo fragmentation, leading to a series of smaller charged species.

A detailed analysis of the mass spectrum would be required to identify the specific fragment ions and their relative abundances, providing a fingerprint for the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not available, studies on the closely related isomer, (4-Bromo-3-methylphenyl)hydrazine hydrochloride, provide valuable insights into the expected solid-state structure.

Single-crystal X-ray diffraction analysis of (4-Bromo-3-methylphenyl)hydrazine hydrochloride revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The key structural parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Br Bond Length | 1.89 Å |

| C-N Bond Length | 1.47 Å |

| Dihedral Angle (Phenyl/Hydrazine) | 12.5° |

| R₁ | 0.035 |

| wR₂ | 0.092 |

Data for (4-Bromo-3-methylphenyl)hydrazine hydrochloride. nih.gov

These values indicate typical bond lengths for carbon-bromine and carbon-nitrogen bonds in such aromatic systems. The small dihedral angle between the phenyl ring and the hydrazine group suggests a relatively planar conformation in the solid state. It is reasonable to expect that this compound would exhibit similar structural features, although the different substitution pattern might lead to variations in crystal packing and intermolecular interactions.

Advanced Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide optimized molecular geometries, bond lengths, and bond angles in the gas phase. researchgate.netcapes.gov.br

For this compound, DFT calculations would be instrumental in:

Determining the most stable conformation by exploring the potential energy surface.

Calculating key bond lengths (C-Br, C-N, N-N) and bond angles, which can be compared with experimental data if available.

Investigating the electronic effects of the bromo and methyl substituents on the geometry of the phenyl ring and the hydrazine moiety.

Studies on related molecules have shown a good correlation between DFT-calculated geometries and experimental data from X-ray crystallography.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energies)

Frontier Molecular Orbital (FMO) theory provides crucial information about the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazine group, while the LUMO would likely be distributed over the aromatic system. The HOMO-LUMO gap would be influenced by the electronic effects of the substituents.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool for understanding the reactive behavior of a molecule. It is plotted onto the surface of the molecule's electron density to visualize the regions of positive and negative electrostatic potential. This mapping allows for the prediction of how a molecule will interact with other chemical species.

In the context of this compound, the MEP map would reveal the distribution of charge across the molecule. The regions of negative potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack.

For a molecule like this compound, the nitrogen atoms of the hydrazine group are expected to be regions of high negative potential due to the presence of lone pair electrons. The hydrogen atoms of the hydrazine group and the aromatic ring, on the other hand, would exhibit positive electrostatic potential. The bromine and methyl substituents on the phenyl ring will also influence the MEP map. The electronegative bromine atom would contribute to a region of negative potential, while the methyl group, being electron-donating, would slightly increase the electron density in its vicinity on the aromatic ring.

In studies of related bromo-hydrazine derivatives, MEP analysis has been instrumental in identifying the most reactive sites for potential interactions with biological targets. consensus.appresearchgate.net For instance, in a complex bromo hydrazine derivative, the negative potential sites were crucial in understanding its binding modes with proteins. consensus.appresearchgate.net

Interactive Table: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Below is a hypothetical representation of MEP data for the title compound, illustrating the expected potential values for different atomic regions.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Hydrazine Nitrogen Atoms | Negative | Electrophilic Attack |

| Hydrazine Hydrogen Atoms | Positive | Nucleophilic Attack |

| Aromatic Ring | Varied (influenced by substituents) | Complex Interactions |

| Bromine Atom | Negative | Electrophilic Attack |

| Methyl Group | Slightly Negative | Modulates Ring Reactivity |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to the molecule's stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

For this compound, NBO analysis would elucidate the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms to the antibonding orbitals of the phenyl ring and the hydrazine moiety. These interactions are key to understanding the electronic communication between the different parts of the molecule.

In a study on a novel bromo hydrazine derivative, NBO analysis revealed hyper-conjugative interactions and charge delocalization that were crucial for the molecule's stability. consensus.appresearchgate.net The analysis of salicylanilide (B1680751) derivatives also highlights how NBO can confirm the occurrence of intramolecular charge transfer. researchgate.net

Interactive Table: Predicted NBO Analysis for this compound

This table presents hypothetical E(2) values for the most significant intramolecular interactions expected in this compound.

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |

| n(N1) | π(C-C) of Phenyl Ring | High | Lone Pair Delocalization |

| n(N2) | σ(N1-H) | Moderate | Hyperconjugation |

| n(Br) | π(C-C) of Phenyl Ring | Moderate | Lone Pair Delocalization |

| π(C-C) | π(C-C) of Phenyl Ring | High | π-Delocalization |

Hirshfeld Surface Analysis and 3D Energy Frameworks for Intermolecular Interactions

For this compound, Hirshfeld surface analysis would identify the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that govern its solid-state structure. The fingerprint plot would show distinct spikes corresponding to specific contacts. For example, sharp spikes at short dᵢ and dₑ values would indicate strong hydrogen bonding interactions involving the hydrazine group (N-H···N).

The presence of the bromine atom suggests the possibility of halogen bonding (C-Br···N or C-Br···π interactions), which would also be visible on the fingerprint plot. H···H contacts, representing van der Waals forces, typically form a large, diffuse region on the plot.

3D energy frameworks provide a visual representation of the interaction energies between molecules in the crystal, highlighting the topology and strength of the packing. For this compound, this analysis would likely show that the crystal packing is dominated by a network of hydrogen bonds and weaker van der Waals interactions, with potential contributions from halogen bonding.

Studies on other bromo-containing organic molecules have demonstrated the utility of Hirshfeld analysis in understanding the role of bromine in crystal packing, often revealing significant Br···H and Br···Br contacts. researchgate.netbldpharm.com

Interactive Table: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

This table summarizes the expected contributions of different intermolecular contacts to the Hirshfeld surface area of the title compound.

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 40-50% |

| N···H/H···N | 20-30% |

| Br···H/H···Br | 10-20% |

| C···H/H···C | 5-15% |

| Br···N/N···Br | <5% |

Role in Advanced Organic Synthesis and Materials Chemistry Chemical Precursor Focus

Development of Tailored Organic Building Blocks for Multistep Syntheses

(2-Bromo-3-methylphenyl)hydrazine is a cornerstone in the synthesis of bespoke organic building blocks, which are fundamental units for constructing more complex molecules in multistep synthetic sequences. Its primary utility lies in its role as a key reactant in the Fischer indole (B1671886) synthesis, a powerful and widely used method for creating indole scaffolds.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to yield the indole ring. By employing this compound, chemists can precisely install a bromine atom at the 7-position and a methyl group at the 4-position of the resulting indole ring.

The presence of these specific substituents is highly strategic. The methyl group provides steric and electronic influence, while the bromine atom serves as a versatile functional handle for further elaboration. This "handle" is particularly valuable for post-synthesis modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of a wide array of aryl, alkyl, or other functional groups. This two-stage approach—first forming the core indole structure and then functionalizing the bromine position—enables the creation of highly substituted and tailored indole building blocks that are crucial for the synthesis of pharmaceuticals, natural products, and functional materials.

Table 1: Examples of Heterocyclic Building Blocks Derived from Phenylhydrazines

| Precursor | Reaction Type | Resulting Building Block | Significance |

|---|---|---|---|

| This compound | Fischer Indole Synthesis | 7-Bromo-4-methyl-1H-indole | Precursor for substituted indoles, pharmaceuticals, and materials. |

| Substituted Phenylhydrazines | Pyrazole (B372694) Synthesis | Substituted Pyrazoles | Core structures in pharmaceuticals and agrochemicals. |

| Hydrazide-hydrazones | Heterocyclic Synthesis | Triazines, Pyridines, Thiazoles | Biologically active compounds with potential antitumor properties. |

Precursor in the Synthesis of Dyes and Pigments

The rich chromophoric systems of many synthetic dyes and pigments are built from precursors that can form extended conjugated systems. This compound serves as a valuable precursor in this context, primarily through its conversion into hydrazones, which are key intermediates in the synthesis of a broad class of colorants.

Historically, many pigments known as "azo pigments" are now understood to exist in the more stable hydrazone form. These hydrazone pigments are typically synthesized through a process involving diazotization followed by a coupling reaction. While this classic route starts with a primary aromatic amine, phenylhydrazines like this compound offer an alternative pathway. They can react directly with compounds containing active methylene (B1212753) groups or with quinones to form colored hydrazone structures.

The resulting molecule's color is determined by the electronic properties of the entire conjugated system. The inclusion of the bromo- and methyl-substituted phenyl ring from the this compound precursor plays a crucial role in fine-tuning these properties. These substituents act as auxochromes, groups that modify the ability of a chromophore to absorb light, thereby altering the color and intensity of the dye. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can be strategically used to shift the absorption maximum of the dye molecule, allowing for the rational design of colorants with specific hues ranging from yellow to red and beyond.

Furthermore, the bromine atom on the aromatic ring provides a reactive site for subsequent modifications, enabling the synthesis of more complex, polyfunctional dyes and pigments with enhanced properties such as improved lightfastness, thermal stability, or solubility in different media.

Table 2: Role of this compound in Dye & Pigment Synthesis

| Intermediate/Reaction | Resulting Structure | Function of Substituents (Br, CH₃) |

|---|---|---|

| Hydrazone Formation | Extended π-conjugated system | Act as auxochromes to modify color and intensity. |

| Azo-Hydrazone Tautomerism | Stabilized hydrazone form | Influence the final, stable chromophoric system. |

Q & A

Basic: What synthetic strategies are recommended for preparing (2-Bromo-3-methylphenyl)hydrazine with high purity?

Methodological Answer:

The synthesis typically involves condensation of 2-bromo-3-methylbenzaldehyde with hydrazine hydrate under controlled pH (6–7) and temperature (40–60°C). Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and UV visualization . Post-synthesis, purification via recrystallization in ethanol/water mixtures (1:2 v/v) yields >95% purity. For large-scale synthesis, HPLC (C18 column, acetonitrile/water mobile phase) ensures removal of byproducts like unreacted aldehyde or hydrazine dimers .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): SHELXL refinement (SHELX-2018 suite) resolves bond lengths and angles, confirming the bromine and methyl substituents’ positions .

- NMR spectroscopy: H NMR (400 MHz, DMSO-d6) shows characteristic hydrazine NH peaks at δ 4.2–4.5 ppm and aromatic protons at δ 7.1–7.8 ppm. C NMR confirms the brominated phenyl ring (C-Br at ~110 ppm) .

- Mass spectrometry (HRMS): ESI+ mode detects [M+H] at m/z 215.0 (calc. 215.03) .

Advanced: How do computational studies inform the reactivity of this compound in catalytic cycles?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts electrophilic substitution at the bromine site (activation energy: ~25 kcal/mol). Transition-state analysis reveals that steric hindrance from the 3-methyl group slows nucleophilic attack compared to non-methylated analogs . Molecular dynamics simulations (Amber16) further show that the methyl group enhances hydrophobic interactions in solvent environments, influencing reaction kinetics .

Advanced: What is the impact of bromine and methyl substituents on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom enables Suzuki-Miyaura coupling (Pd(PPh), KCO, DMF, 80°C) with aryl boronic acids, yielding biaryl derivatives. The 3-methyl group reduces electron density at the ortho position (Hammett σ = +0.37), slowing oxidative addition to Pd(0) by 15–20% compared to unsubstituted analogs. Kinetic studies (UV-Vis monitoring at 450 nm) confirm pseudo-first-order rate constants of 0.012 s .

Advanced: How can researchers resolve contradictions in reported biological activities of hydrazine derivatives?

Methodological Answer:

- Target-specific assays: Use enzyme-linked immunosorbent assays (ELISAs) to measure inhibition of cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), which are common targets for brominated hydrazines .

- Metabolic stability studies: Incubate with liver microsomes (CYP450 isoforms) to identify metabolites via LC-MS/MS. For example, demethylation at the 3-position generates a reactive quinone intermediate, explaining cytotoxicity discrepancies in literature .

Advanced: What strategies optimize crystallographic data quality for hydrazine derivatives?

Methodological Answer:

- Crystal growth: Use slow evaporation from dichloromethane/hexane (1:3) at 4°C to obtain diffraction-quality crystals.

- Data collection: Synchrotron radiation (λ = 0.69 Å) improves resolution (<0.8 Å) for heavy atoms like bromine.

- Refinement: SHELXL-2018 with anisotropic displacement parameters for Br and C atoms. R values <5% indicate high reliability .

Advanced: How does this compound interact with biological membranes?

Methodological Answer:

- Lipophilicity assays: LogP values (shake-flask method, octanol/water) average 2.3, indicating moderate membrane permeability.

- Molecular docking (AutoDock Vina): Predicts strong binding to membrane-bound proteins like GPCRs (ΔG = -9.2 kcal/mol) via halogen bonding with bromine .

- Caco-2 cell permeability: Apparent permeability (P) of 8.7 × 10 cm/s suggests moderate oral bioavailability .

Advanced: What are the challenges in quantifying trace this compound in complex matrices?

Methodological Answer:

- Sample preparation: Solid-phase extraction (C18 cartridges, pH 7) recovers >90% of the compound from serum or soil.

- Detection: LC-MS/MS (MRM mode, m/z 215→152) achieves a limit of detection (LOD) of 0.1 ng/mL. Interferences from hydrazine analogs (e.g., phenylhydrazines) are resolved using a Zorbax Eclipse Plus column (2.1 × 50 mm, 1.8 µm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.